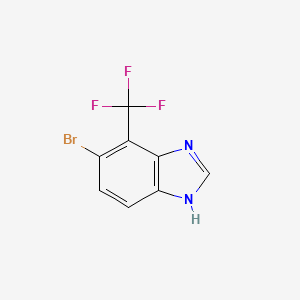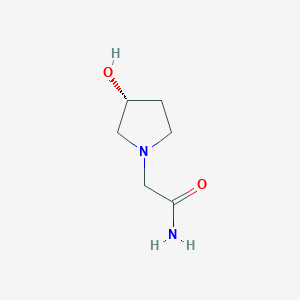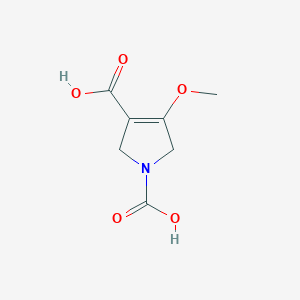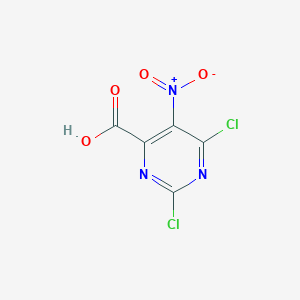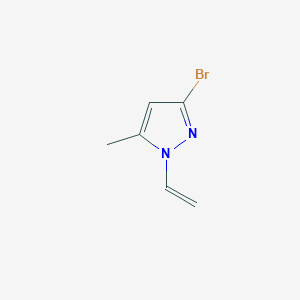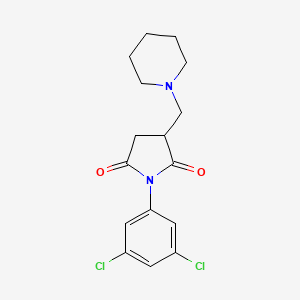
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione is a synthetic organic compound. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a dichlorophenyl group, a piperidinylmethyl group, and a pyrrolidine-2,5-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.
Attachment of the Piperidin-1-ylmethyl Group: This can be done through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as an active pharmaceutical ingredient.
Industry: Use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(azepan-1-ylmethyl)pyrrolidine-2,5-dione
Uniqueness
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group may enhance its binding affinity to certain targets, while the piperidinylmethyl group may influence its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
63642-92-2 |
|---|---|
Molekularformel |
C16H18Cl2N2O2 |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
1-(3,5-dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-12-7-13(18)9-14(8-12)20-15(21)6-11(16(20)22)10-19-4-2-1-3-5-19/h7-9,11H,1-6,10H2 |
InChI-Schlüssel |
XSBPOFOZKVEARP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)
![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)

![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)
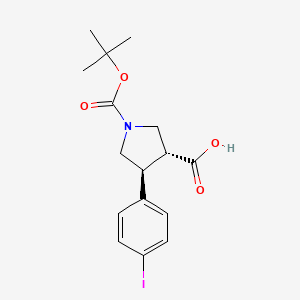

![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)
